molecular formula C11H17NO2S B2383892 2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide CAS No. 1235377-73-7

2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2383892
CAS No.: 1235377-73-7
M. Wt: 227.32
InChI Key: XVTGYEKXKVLOKZ-UHFFFAOYSA-N
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Description

2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical and biological properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

    Introduction of the acetamide group: The acetamide group can be introduced through acylation reactions.

    Methoxylation and propylation: The methoxy and propyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and employing catalysts to increase yield and reduce reaction time .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-propyl-N-(thiophen-2-ylmethyl)acetamide: Similar structure but with the thiophene ring at a different position.

    2-methoxy-N-propyl-N-(furan-3-ylmethyl)acetamide: Similar structure but with a furan ring instead of thiophene.

    2-methoxy-N-propyl-N-(pyrrole-3-ylmethyl)acetamide: Similar structure but with a pyrrole ring instead of thiophene.

Uniqueness

2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-3-5-12(11(13)8-14-2)7-10-4-6-15-9-10/h4,6,9H,3,5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTGYEKXKVLOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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